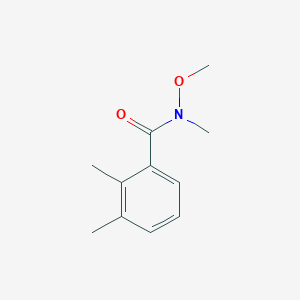
N-Methoxy-N,2,3-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N,2,3-trimethylbenzamide is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is characterized by its benzamide structure, which includes a methoxy group and three methyl groups attached to the benzene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methoxy-N,2,3-trimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylamides with appropriate reagents under controlled conditions. For instance, a typical synthesis might involve the use of palladium-catalyzed reactions . The reaction conditions often include heating the mixture to around 150°C and using solvents like diglyme .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N,2,3-trimethylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for dealkoxylation, and solvents like diglyme and hexane . The reaction conditions typically involve heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, dealkoxylation of this compound can yield secondary amides .
Applications De Recherche Scientifique
N-Methoxy-N,2,3-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Methoxy-N,2,3-trimethylbenzamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is believed to exert its effects through interactions with enzymes and receptors, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methoxy-N-methylbenzamide
- N-Methoxy-N,3,4-trimethylbenzamide
Uniqueness
N-Methoxy-N,2,3-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
229970-95-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-methoxy-N,2,3-trimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-6-5-7-10(9(8)2)11(13)12(3)14-4/h5-7H,1-4H3 |
Clé InChI |
VYNMPEHORBCFIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)N(C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

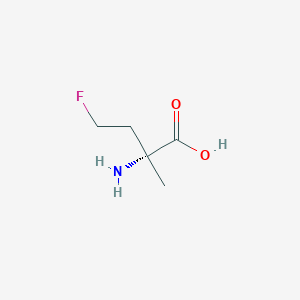


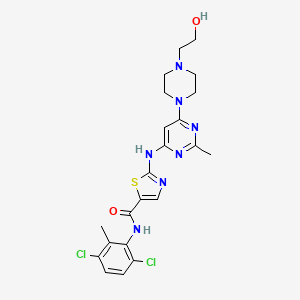
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)

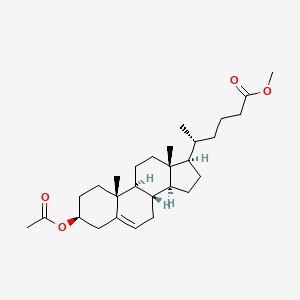
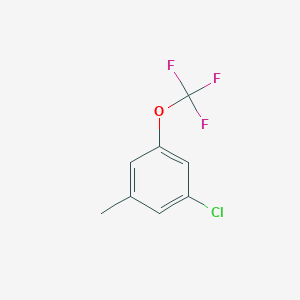
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
